molecular formula C7H7KO3S B098597 Potassium toluenesulfonate CAS No. 16106-44-8

Potassium toluenesulfonate

Cat. No. B098597
CAS RN: 16106-44-8
M. Wt: 210.29 g/mol
InChI Key: GHKGUEZUGFJUEJ-UHFFFAOYSA-M
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Description

Potassium toluenesulfonate, also known as Potassium 4-methylbenzenesulfonate, is an organic compound with the molecular formula C7H7KO3S . It has an average mass of 210.292 Da and a monoisotopic mass of 209.975296 Da . It is used in various commercial applications and is known for its hydrotropic properties .


Synthesis Analysis

Potassium toluenesulfonate can be synthesized through an SN2 reaction. For instance, the reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate can be performed in a single 3 or 4-hour lab period, yielding a solid product . Another synthesis method involves the carboxylate group of an amino acid replacing p-toluenesulfonate to form the p-toluenesulfonate salt of the benzyl ester of the amino acid .


Molecular Structure Analysis

The molecular structure of Potassium toluenesulfonate is similar to that of phenylsulfonate . The tosyl group, CH3C6H4SO2, is a key component of its structure .


Chemical Reactions Analysis

Potassium toluenesulfonate can participate in various chemical reactions. For example, it can be used as an acid catalyst for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . It can also undergo nucleophilic attack or elimination .


Physical And Chemical Properties Analysis

Potassium toluenesulfonate is a solid compound with an average mass of 210.292 Da and a monoisotopic mass of 209.975296 Da . It has a specific gravity of 1.23 at 25°C, a density of 10.33 lbs/gal, a flash point of >250°F, and is completely soluble in water .

Scientific Research Applications

  • Organic Synthesis Enhancements : Potassium toluenesulfonate is utilized in complex organic synthesis, specifically for the selective removal of phenolic and alcoholic silyl ethers. This methodology is significant in enhancing the efficiency of synthetic processes (Prakash, Saleh, & Blair, 1994).

  • Chemical Reaction Facilitation : It plays a role in the formation of 2-fluoroalka-1,3-dienes and difluoroolefins from β-fluoro-γ,δ-unsaturated p-toluenesulfonates, demonstrating its utility in chemical transformations (Hedhli & Baklouti, 1995).

  • Agricultural Research : Research on potassium in agriculture, including potassium toluenesulfonate, highlights the need for future research on potassium's role in soil, plant physiology, crop nutrition, and its impact on human and animal nutrition (Römheld & Kirkby, 2010).

  • Polymer-Supported Catalysis : Used as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, showcasing its potential in catalytic processes within organic chemistry (Li & Ganesan, 1998).

  • Ionic Liquid Media Applications : Potassium toluenesulfonate assists in reactions within ionic liquids, indicating its versatility in alternative solvent systems (Kabalka, Venkataiah, & Dong, 2003).

  • Thermal and Solution Properties : Studies on the enthalpies of dilution of potassium toluenesulfonates contribute to understanding the thermal and solution behavior of these compounds, relevant in physical chemistry (Debevc, Pohar, & Vlachy, 1996).

  • Electrophysiological Research : Investigates the effects of potassium toluenesulfonate on membrane potential and ATPase activity in embryonic cells, providing insights into cellular physiology and biochemistry (Iaremkevich et al., 2010).

  • Bioelectronics Interface : Its use in bioelectronics for controlling cell density and morphology on conducting polymer surfaces, highlighting its role in the interface between biology and electronic materials (Wan et al., 2009).

properties

IUPAC Name

potassium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKGUEZUGFJUEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Benzenesulfonic acid, 4-methyl-, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90884871
Record name Potassium p-toluenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium toluenesulfonate

CAS RN

16106-44-8
Record name Benzenesulfonic acid, 4-methyl-, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium p-toluenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.596
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Record name POTASSIUM TOLUENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium toluenesulfonate
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Citations

For This Compound
60
Citations
TJ Wallace, H Pobiner… - The Journal of Organic …, 1964 - ACS Publications
… The latter is substantiated by the fact that potassium -toluenesulfonate could be oxidized … , the main oxidation product was potassium -toluenesulfonate. This isdue apparently to …
Number of citations: 20 pubs.acs.org
EH Nollau, LC Daniels - Journal of the American Chemical …, 1914 - ACS Publications
By analogy to the reaction of alkali sulfonates withalkali hydroxides in the preparation of* phenols, aromatic ethers shouldresult from the dis-tillation of sulfonates with phenolates. …
Number of citations: 3 pubs.acs.org
OD Bonner, CF Jordan, KW Bunzl - The Journal of Physical …, 1964 - ACS Publications
… using carbon tetrachloride, bromobenzene, o-dichlorobenzene, and potassium toluenesulfonate as solutes. … for potassium toluenesulfonate lies intermediate among the curves …
Number of citations: 17 pubs.acs.org
CL Butler, AG Renfrew - Journal of the American Chemical …, 1938 - ACS Publications
… of ether was added and potassium toluenesulfonate was filtered from the solution. The filtrate … After separating from potassium toluenesulfonate, the alcoholic solution of reaction product …
Number of citations: 10 pubs.acs.org
K Kim, I Jureviciute, S Bruckenstein - Electrochimica acta, 2001 - Elsevier
A kinetic study, using cyclic voltammetry and the electrochemical quartz crystal microbalance (EQCM), is made of the PB switching process in 0.1 and 0.5 M potassium supporting …
Number of citations: 28 www.sciencedirect.com
WF Bergfeld, DV Belsito, CD Klaassen… - … journal of toxicology, 2011 - journals.sagepub.com
… Table 8 summarizes eye irritation studies for sodium toluenesulfonate, potassium toluenesulfonate, sodium xylenesulfonate, ammonium xylenesulfonate, calcium xylenesulfonate, and …
Number of citations: 1 journals.sagepub.com
JD Roberts, W Bennett, RE McMahon… - Journal of the …, 1952 - ACS Publications
… of an acetic acid stock solution (used also for the rate runs) containing 0.100 M potassium acetate, 0.89 M potassium />-toluenesulfonate and 1% of acetic anhydride and the mixture …
Number of citations: 27 pubs.acs.org
R Robinson - Journal of the American Chemical Society, 1935 - ACS Publications
characteristic of hydrochloric acid in these alkali chloride solutions, namely, Li> Na> K. Scatch-ard and Prentiss5 have recently shown by meas-urements of the freezing point of alkali …
Number of citations: 54 pubs.acs.org
HP Gregor, M Rothenberg, N Fine - The Journal of Physical …, 1963 - ACS Publications
… The same plot gave & values for potassium ethanesulfonate which increased with P/1 and for potassium toluenesulfonate which decreased with /V¡, both compounds appearing to give …
Number of citations: 40 pubs.acs.org
WZ Heldt - Journal of the American Chemical Society, 1958 - ACS Publications
Oxime^-toluenesulfonalcs were synthesized in high conversions from the sodium salt of the oxime and£-toluencsulfonyi chloride in benzene. Acetolysis of cycloalkanone oxime^-…
Number of citations: 45 pubs.acs.org

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